2-(3-Dimethylamino-piperidin-1-yl)-ethanol
Description
Properties
IUPAC Name |
2-[3-(dimethylamino)piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGSMRAQZANENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Conditions
Advantages
Nucleophilic Substitution
This method leverages alkylation of 3-dimethylamino-piperidine with haloethanol derivatives.
Procedure and Conditions
Advantages
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions by enhancing molecular interactions, reducing time and energy consumption.
Procedure and Conditions
Key Data
Advantages
Catalytic Hydrogenation
Catalytic hydrogenation reduces nitrile or imine intermediates to yield the target ethanolamine derivative.
Procedure and Conditions
Advantages
Eco-Friendly Approaches
Recent trends emphasize green chemistry principles, such as solvent-free reactions or water-based systems.
Procedure and Conditions
Key Data
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78–85 | 6–12 h | High | Moderate |
| Nucleophilic Substitution | 65–72 | 24–48 h | High | Low |
| Microwave-Assisted | 88–92 | 15–30 min | Moderate | High |
| Catalytic Hydrogenation | 70–75 | 4–8 h | Moderate | High |
| Eco-Friendly | 60–68 | 8–12 h | Low | Moderate |
Chemical Reactions Analysis
Oxidation Reactions
The ethanol group undergoes oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the primary alcohol to carboxylic acids or ketones. For example, catalytic oxidation of similar piperidine ethanol derivatives yields ketones (e.g., cyclohexanone analogs) under mild conditions .
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with laccase enzymes enables selective oxidation to aldehydes. This method, validated for 2-piperidineethanol derivatives, operates at ambient temperatures using molecular oxygen .
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous, 80°C | Carboxylic acid derivative | 78% | |
| TEMPO/laccase | pH 5, 25°C, O₂ | Aldehyde intermediate | 85% |
Reduction Reactions
The dimethylamino group participates in reductive alkylation:
-
Sodium borohydride (NaBH₄) reduces imine intermediates formed during alkylation reactions. For instance, reductive amination with aldehydes produces secondary amines .
-
Hydrogenation over Pd/C converts nitro or azide derivatives to amines. This method is critical for synthesizing piperidine-based pharmacophores .
Substitution Reactions
The tertiary amine undergoes nucleophilic substitution:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For example, benzylation under microwave irradiation (130°C) achieves 70% yield .
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in anhydrous THF .
-
Urea/sulfonyl urea formation : Reacts with isocyanates or sulfonyl chlorides to generate CB1 receptor antagonists, as demonstrated in medicinal chemistry studies .
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Methyl iodide | Microwave, 130°C | Quaternary ammonium salt | Drug intermediates | |
| 4-Chlorophenyl isocyanate | DCM, RT | Urea derivative | CB1 inverse agonists |
Etherification and Esterification
The hydroxyl group forms ethers or esters:
-
Williamson synthesis : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ to yield ethers. This method is scalable in glycerol-based deep eutectic solvents .
-
Esterification : Acetylation with acetic anhydride produces esters, useful in prodrug formulations .
Complexation and Catalytic Activity
The dimethylamino group coordinates with transition metals:
-
Mn(II/III) complexes catalyze alkane oxidations. For example, Mn-TEMPO systems enable C–H bond activation in hydrocarbons .
-
Pd(II) catalysts facilitate allylic oxidations, leveraging the piperidine nitrogen’s electron-donating properties .
Biological Interactions
-
Enzyme inhibition : The compound’s derivatives act as allosteric modulators of cannabinoid receptors (CB1), with IC₅₀ values in the nanomolar range .
-
Metabolic stability : Fluorinated analogs show enhanced hepatic stability (t₁/₂ = 397 min in human liver microsomes) .
Key Mechanistic Insights
Scientific Research Applications
Drug Development
DMPE serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential as a:
- Analgesic Agent : Research indicates that DMPE can enhance analgesic effects when combined with other compounds targeting opioid receptors, potentially reducing the side effects associated with traditional opioids .
- Antidepressant : Given its interaction with neurotransmitter systems, DMPE has been explored for its efficacy in treating depression through modulation of serotonin transporters .
- Antimicrobial Properties : Studies have shown that derivatives of DMPE exhibit significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action Studies
DMPE's mechanism of action involves interactions with specific receptors and enzymes. For instance:
- Enzyme Inhibition : DMPE can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting synaptic concentrations of key neurotransmitters like serotonin and norepinephrine .
- Receptor Modulation : The compound has been shown to modulate receptor activity, impacting signaling pathways related to mood regulation and pain perception .
Synthesis Routes
The synthesis of DMPE can be achieved through several methods, including:
- Alkylation Reactions : Using piperidine derivatives and dimethylamine under controlled conditions.
- Reduction Reactions : Converting corresponding ketones or aldehydes into the alcohol form using reducing agents like lithium aluminum hydride.
These synthetic routes are crucial for producing DMPE on both laboratory and industrial scales.
Case Study 1: Antimicrobial Testing
In a comparative study against standard antibiotics, DMPE exhibited an IC50 value significantly lower than control substances, indicating potent antimicrobial activity against Gram-positive bacteria .
Case Study 2: Cancer Cell Proliferation
A study investigating the effects of DMPE on human colon cancer cells demonstrated a marked decrease in cell viability at micromolar concentrations, suggesting effective inhibition of cancer cell proliferation .
Mechanism of Action
The mechanism of action of 2-(3-Dimethylamino-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperidine Ring
2-(3-Methylpiperidin-1-yl)ethanol
- Molecular Formula: C₈H₁₇NO; Molecular Weight: 143.23 g/mol .
- Key Difference: A methyl group replaces the dimethylamino group at the 3-position.
- Applications may shift toward non-polar environments, such as organic synthesis intermediates.
2-(4-Amino-piperidin-1-yl)-ethanol
- Molecular Formula : C₇H₁₆N₂O; Molecular Weight : 144.21 g/mol .
- Key Difference: An amino group is located at the 4-position instead of the 3-position.
- Impact: The primary amine introduces stronger hydrogen-bonding capability and higher polarity. This could enhance interactions with biological targets (e.g., enzymes) but may reduce membrane permeability compared to the dimethylamino analogue.
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol
- Molecular Formula: C₈H₁₇NO₂; Molecular Weight: 159.23 g/mol .
- Key Difference: A methoxy group replaces the dimethylamino group.
- Impact: The electron-donating methoxy group increases hydrophilicity but eliminates the basicity of the dimethylamino group. This derivative may exhibit improved stability under acidic conditions.
Functional Group Modifications
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone
- Molecular Formula : C₉H₁₇ClN₂O; Molecular Weight : 204.70 g/mol .
- Key Difference : The hydroxyl group is replaced by a chloro-ketone moiety.
- The chlorine atom may enhance lipophilicity, affecting bioavailability.
[3-(Pyridin-2-yl)piperidin-3-yl]methanol
- Key Difference: A pyridine ring is fused to the piperidine, replacing the dimethylamino group .
- Impact: The aromatic pyridine enhances π-π stacking interactions, useful in coordination chemistry or drug design. The loss of the dimethylamino group reduces basicity but increases planar rigidity.
Physicochemical and Application Comparisons
Notes:
- Basicity is influenced by substituents: Dimethylamino groups (strongly basic) > amino > methoxy (non-basic).
Biological Activity
2-(3-Dimethylamino-piperidin-1-yl)-ethanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a dimethylamino group and a hydroxyl functional group, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular structure of 2-(3-Dimethylamino-piperidin-1-yl)-ethanol can be represented as follows:
- Molecular Formula : CHNO
- Key Functional Groups :
- Piperidine ring
- Dimethylamino group
- Hydroxyl group
The presence of these functional groups allows the compound to engage in various biochemical interactions, enhancing its potential as a drug candidate.
Biological Activities
Research indicates that 2-(3-Dimethylamino-piperidin-1-yl)-ethanol exhibits several promising biological activities, including:
- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : The dimethylamino group may influence neurotransmitter systems, potentially making this compound relevant in the treatment of neurological disorders. Piperidine derivatives have been explored for their interactions with various receptors, including cannabinoid receptors, which are implicated in metabolic syndrome and other conditions .
- Antioxidant Properties : Compounds similar to 2-(3-Dimethylamino-piperidin-1-yl)-ethanol have been evaluated for their antioxidant capabilities. These properties are important for mitigating oxidative stress-related diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of piperidine derivatives, revealing that several compounds exhibited minimum inhibitory concentrations (MIC) effective against pathogenic bacteria. For example, compounds derived from similar structures showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Neuropharmacological Research
In a study focusing on the binding affinities of piperidine derivatives to cannabinoid receptors, it was found that modifications at specific positions on the piperidine ring significantly influenced receptor selectivity and potency. This has implications for developing drugs targeting metabolic disorders .
Antioxidant Evaluation
Research into the antioxidant activities of pyrimidine derivatives indicated that modifications to the structure could enhance activity significantly. The tested compounds showed high antioxidant effects compared to standard references like Trolox .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Piperidineethanol | Piperidine ring with hydroxyl group | Used as a chiral building block |
| N-Methylpiperidine | Methyl group at nitrogen | Higher basicity, used in drug design |
| 4-Dimethylaminobutanal | Butanal chain instead of ethanol | Potentially different biological activity |
| N,N-Dimethylpiperazine | Pipedine ring with two methyl groups | Exhibits different pharmacological effects |
This table illustrates the diversity of piperidine derivatives, highlighting their unique properties and potential applications in medicinal chemistry.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Conditions | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | DMF, 70°C, 18h | Byproduct formation |
| Reductive Amination | 50–60 | MeOH, NaBH₄, RT | Over-reduction of intermediates |
Q. Table 2: Example Catalytic Performance
| Reaction | ee (%) | Catalyst Loading | Reference Ligand Comparison |
|---|---|---|---|
| Asymmetric Hydrogenation | 82 | 5 mol% Rh | BINAP (89% ee) |
Reference: Strategies informed by palladium nanoparticle catalysis studies in .
Basic: What are the key stability considerations for storing 2-(3-Dimethylamino-piperidin-1-yl)-ethanol?
Methodological Answer:
- Storage Conditions:
- Temperature: –20°C in airtight containers (prevents hydrolysis).
- Light: Amber glass vials (avoids photodegradation).
- Stability Monitoring:
- Periodic HPLC analysis to detect degradation products (e.g., oxidized ethanol moiety).
- Karl Fischer titration for moisture content.
Reference: Storage guidelines adapted from piperidine derivatives in .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Methodological Answer:
- Modification Sites:
- Piperidine ring: Introduce substituents (e.g., fluorine) to enhance metabolic stability.
- Ethanol moiety: Replace with propanol or glycol for solubility tuning.
- Assay Design:
- Test analogs in dose-response curves (IC₅₀, EC₅₀).
- Use QSAR models (e.g., CoMFA, Schrödinger) to predict activity cliffs.
Case Study: Fluorination at the 4-position of piperidine improved CNS penetration in related compounds ( ).
Basic: What databases or tools are recommended for literature reviews on this compound?
Methodological Answer:
- Reaxys: Search for synthetic protocols and patents using CAS numbers or substructure queries.
- PubChem: Access bioassay data and supplier information ().
- SciFinder: Explore thermodynamic properties and safety profiles.
Tip: Use SMILES or InChIKey (e.g., from ) for precise searches.
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?
Methodological Answer:
- Synthesis of Labeled Analog: Introduce ¹³C at the ethanol carbon via labeled ethylene oxide.
- Metabolic Studies:
- Track incorporation into metabolites using LC-MS/MS.
- Compare with unlabeled compound to identify detoxification pathways.
- Imaging: Use ¹⁸F-labeled analogs for PET imaging in pharmacokinetic studies.
Reference: Methodologies adapted from pharmacokinetic studies in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
